

Spectroscopic Data and Analysis of 4-Methoxyphenylsulfamoyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: 4-Methoxyphenylsulfamoyl chloride

Cat. No.: B8597030

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Methoxyphenylsulfamoyl chloride** (CAS No: 98-68-0), a key reagent and intermediate in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the methodologies for their acquisition.

Core Spectroscopic Data

The structural elucidation of **4-Methoxyphenylsulfamoyl chloride** is fundamentally reliant on the following spectroscopic techniques, which provide unambiguous evidence for its molecular structure and purity.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
¹ H	7.93	Doublet	9.0	Ar-H (ortho to SO ₂ Cl)
¹ H	7.08	Doublet	9.0	Ar-H (ortho to OCH ₃)
¹ H	3.90	Singlet	-	OCH ₃
¹³ C	164.5	Singlet	-	Ar-C (para to SO ₂ Cl)
¹³ C	131.0	Singlet	-	Ar-C (ortho to SO ₂ Cl)
¹³ C	126.0	Singlet	-	Ar-C (ipso to SO ₂ Cl)
¹³ C	115.0	Singlet	-	Ar-C (ortho to OCH ₃)
¹³ C	56.0	Singlet	-	OCH ₃

Note: NMR data is typically acquired in deuterated chloroform (CDCl₃). Chemical shifts are referenced to tetramethylsilane (TMS).

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3000-2800	Medium	C-H stretch (aromatic and aliphatic)
1595	Strong	C=C stretch (aromatic ring)
1495	Strong	C=C stretch (aromatic ring)
1375	Strong	S=O stretch (asymmetric)
1260	Strong	C-O-C stretch (asymmetric)
1165	Strong	S=O stretch (symmetric)
1020	Medium	C-O-C stretch (symmetric)
835	Strong	C-H bend (para-disubstituted benzene)
565	Medium	S-Cl stretch

Note: IR data can be obtained from a thin film or a KBr pellet.

Table 3: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
206	40	[M] ⁺ (Molecular ion with ³⁵ Cl)
208	13	[M+2] ⁺ (Molecular ion with ³⁷ Cl)
171	100	[M - Cl] ⁺
107	80	[C ₇ H ₇ O] ⁺
77	30	[C ₆ H ₅] ⁺

Note: Mass spectrometry data is typically acquired using electron ionization (EI).

Experimental Protocols

The following sections detail the generalized experimental procedures for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **4-Methoxyphenylsulfamoyl chloride** is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher.
- Data Acquisition: For ^1H NMR, a standard single-pulse experiment is performed. For ^{13}C NMR, a proton-decoupled experiment is typically used to simplify the spectrum. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected signals, and an appropriate relaxation delay.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation (Thin Film Method): A small amount of **4-Methoxyphenylsulfamoyl chloride** is dissolved in a volatile solvent (e.g., dichloromethane). A drop of the solution is applied to a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[\[1\]](#)
- Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of the clean salt plate is first recorded. The sample-coated plate is then placed in the sample holder, and the spectrum is acquired. The instrument typically scans the mid-infrared range (4000-400 cm^{-1}).

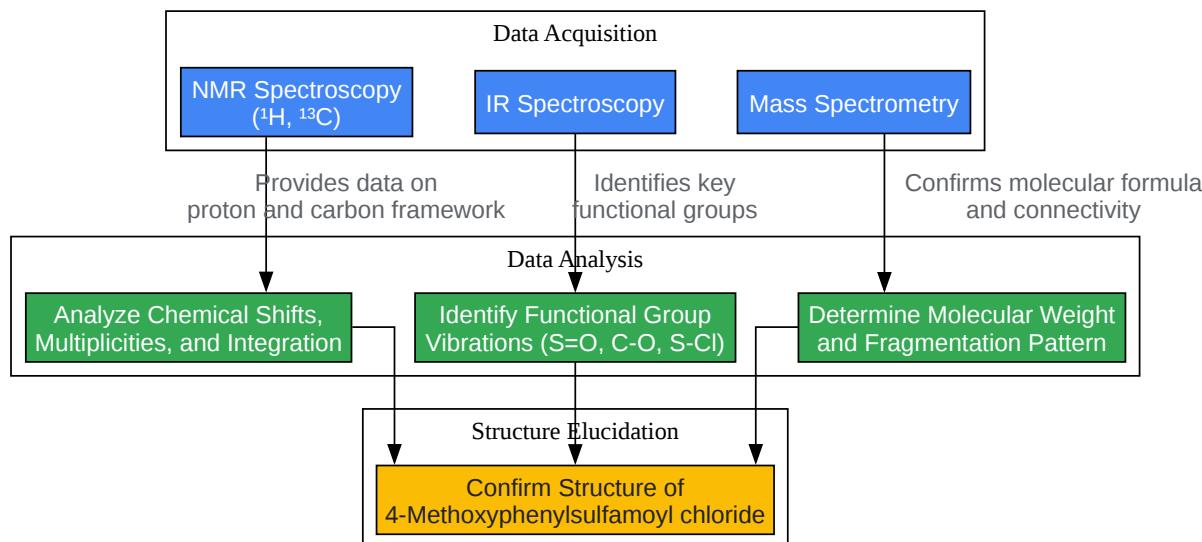
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion. For GC-MS, a dilute solution of the compound in a suitable solvent is injected into the GC, where it is vaporized and separated before entering the mass spectrometer.
- Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of the spectroscopic data to confirm the structure of **4-Methoxyphenylsulfamoyl chloride**.

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Caption: Logical workflow for spectroscopic data analysis.

This guide provides essential spectroscopic information for **4-Methoxyphenylsulfamoyl chloride**, facilitating its identification, characterization, and application in research and development. The detailed protocols and tabulated data serve as a valuable resource for scientists working with this compound.

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References

- 1. orgchemboulder.com [orgchemboulder.com]

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